21.7-Fold Higher Carcinogenic Potency in Mice vs. 1,4-Dinitrosopiperazine – TD50 Head-to-Head
DNPP exhibits a harmonic-mean TD50 of 0.166 mg/kg/day in mice when administered intraperitoneally, with the nasal cavity as the most sensitive target site [1]. Its closest structural analog, 1,4-dinitrosopiperazine (CAS 140-79-4), yields a harmonic-mean mouse TD50 of 3.6 mg/kg/day for stomach tumors [2]. The resulting potency ratio of 21.7 confirms that the 1,3-hexahydropyrimidine ring confers substantially greater carcinogenic activity than the 1,4-piperazine ring in the same species and assay framework.
| Evidence Dimension | Carcinogenic potency (TD50) in mice |
|---|---|
| Target Compound Data | TD50 = 0.166 mg/kg/day (i.p., nasal cavity target) |
| Comparator Or Baseline | 1,4-Dinitrosopiperazine, TD50 = 3.6 mg/kg/day (stomach target) |
| Quantified Difference | 21.7-fold higher potency (lower TD50 = more potent) |
| Conditions | CPDB standardized harmonic mean from chronic animal cancer bioassays, mouse species |
Why This Matters
For nitrosamine impurity risk assessment and experimental carcinogenesis protocols, a 21.7-fold potency difference directly determines the acceptable daily intake limit and the dosing range required to obtain a tumor response.
- [1] Carcinogenic Potency Database (CPDB). di(N-Nitroso)-perhydropyrimidine (15973-99-6) Summary Table. View Source
- [2] Carcinogenic Potency Database (CPDB). Dinitrosopiperazine (140-79-4) Summary Table. View Source
